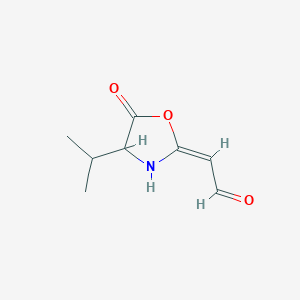

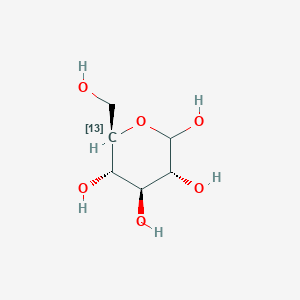

![molecular formula C₂₃H₃₆O₄ B1146336 [2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-羟基-10,13-二甲基-2,3,4,5,6,7,8,9,11,12,14,15,16,17-十四氢-1H-环戊[a]菲喃-17-基]-2-氧代乙基]乙酸酯 CAS No. 10147-45-2](/img/structure/B1146336.png)

[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-羟基-10,13-二甲基-2,3,4,5,6,7,8,9,11,12,14,15,16,17-十四氢-1H-环戊[a]菲喃-17-基]-2-氧代乙基]乙酸酯

描述

Cyclopenta[a]phenanthrenes and their derivatives, including the compound , are part of a class of compounds known for their complex molecular architecture and significant relevance in biological contexts. Their study helps understand the structural basis for biological activity and facilitates the development of synthetic methodologies for steroid-related compounds.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes involves strategic methods to introduce functionality and complexity into the steroid framework. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives has been achieved through aromatization processes, highlighting the versatility of synthetic strategies in accessing structurally complex steroid analogues (Coombs, 1966).

Molecular Structure Analysis

The crystal structure analyses of related compounds reveal the conformational preferences of the steroid nucleus, including chair, half-chair, and envelope conformations for different rings. This structural insight is crucial for understanding the compound's interaction with biological targets. For example, the crystal structure of a steroidal system with a fused four-ring arrangement demonstrates these conformational aspects (Sheng-Bin Zhou et al., 2015).

Chemical Reactions and Properties

Chemical transformations of cyclopenta[a]phenanthrene derivatives, such as the Diels-Alder reactions, offer pathways to new classes of nitrogen-containing polycycles, showcasing the chemical reactivity and potential for diversification of these frameworks (Nicolaides et al., 1994).

Physical Properties Analysis

Investigations into the physical properties, such as crystal packing and intermolecular interactions, further elucidate the compound's characteristics. Weak intermolecular C—H⋯O interactions, for instance, influence the solid-state arrangement and potentially the solubility and stability of these compounds (Shengjun Zhou et al., 2015).

Chemical Properties Analysis

The acetolysis reactions and study of oxidation patterns in cyclopenta[a]phenanthrenes provide deep insight into the chemical properties and reactivity patterns of these compounds. Such studies are essential for predicting behavior in synthetic and biological environments (Cooper et al., 1972).

科学研究应用

晶体结构和分子构象

- 晶体结构:研究表明,具有相似结构的化合物表现出稠合的四环类固醇系统,其中某些环采用特定的构象,如椅式和包络式,这对它们的化学行为和潜在应用至关重要 (Zhou 等人,2015 年)。

- 分子构象:在结构相关的化合物中,特定取代基的取向对其生物活性至关重要,正如雄甾酮衍生物的研究中所证明的 (Djigoué 等人,2012 年)。

静电特性和药物作用

- 静电特性:对于结构相似的化合物,如醋酸泼尼松龙,使用多极原子模型有助于理解它们的静电特性和作为药物的潜在作用方式 (Shahid 等人,2017 年)。

类固醇形状和生物学意义

- 类固醇形状:相关化合物典型的类固醇形状,以 A-D 环为特征,影响它们的生物学特性,例如雄激素生物合成抑制 (Zhou 等人,2015 年)。

- 生物活性:具有类固醇形状的衍生物已被探索用于各种生物活性,包括抗菌和抗肿瘤作用,展示了在不同治疗应用中的潜力 (Ketuly 等人,2011 年)。

传统医学和药理潜力

- 草药衍生物:一些结构相关的化合物来源于传统草药,例证了天然来源在药物发现中的潜力 (Zhang 等人,2012 年)。

超分子化学和药物设计

- 超分子链:类似化合物通过氢键形成超分子链的能力是设计具有特定靶向和递送特性的药物的关键特征 (Ketuly 等人,2010 年)。

用于疾病治疗的合成衍生物

- 治疗剂的合成:结构相似的化合物的衍生物已被合成,以潜在用于治疗糖尿病视网膜病变等疾病,展示了这些化合物在开发新疗法中的相关性 (Maharjan 等人,2011 年)。

神经炎症和小胶质细胞激活

- 神经炎症抑制:结构相似的雄烯衍生物已被评估其在抑制活化小胶质细胞中的神经炎症中的作用,表明它们在治疗神经退行性疾病中的潜力 (Wu 等人,2015 年)。

针对细菌感染的草药疗法

- 草药化合物筛选:结构上与查询化合物相关的草药化合物的计算机辅助筛选揭示了针对 MRSA 感染的潜在治疗应用,突出了传统草药知识和现代药物发现的交叉 (Skariyachan 等人,2011 年)。

作用机制

Target of Action

Atorvastatin primarily targets the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol in the liver . This results in lower levels of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other important biomolecules . This leads to a decrease in the levels of LDL and VLDL, which are often referred to as "bad cholesterol" .

Result of Action

The result of Atorvastatin’s action is a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . This is achieved by lowering abnormal cholesterol and lipid levels .

属性

IUPAC Name |

[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15-20,25H,4-13H2,1-3H3/t15-,16+,17+,18-,19-,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQFXEKUXJUUMN-LBGHYRSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698802 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

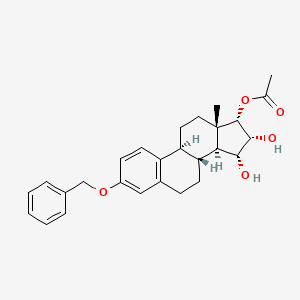

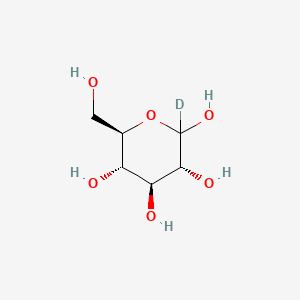

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

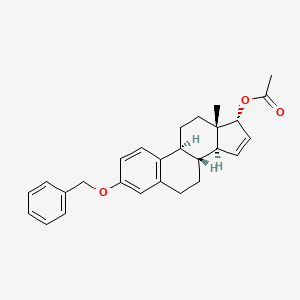

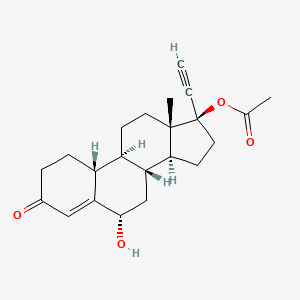

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)

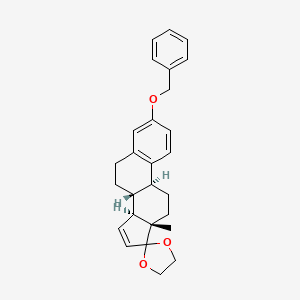

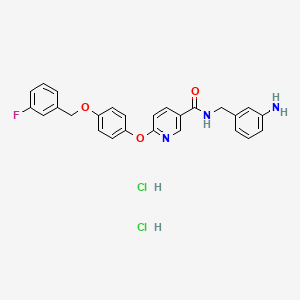

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)